molecular formula C6H13NO B169821 (3S,5S)-3,5-Dimethylmorpholine CAS No. 154634-96-5

(3S,5S)-3,5-Dimethylmorpholine

Cat. No. B169821
M. Wt: 115.17 g/mol
InChI Key: MDKHWJFKHDRFFZ-WDSKDSINSA-N
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Description

“(3S,5S)-3,5-Dimethylmorpholine” is a chemical compound with the molecular formula C6H13NO . It has an average mass of 115.174 Da and a monoisotopic mass of 115.099716 Da . Its CAS number is 154634-96-5 .


Molecular Structure Analysis

The InChI code for “(3S,5S)-3,5-Dimethylmorpholine” is 1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 . This code provides a specific description of the molecule’s structure, including its stereochemistry.


Physical And Chemical Properties Analysis

“(3S,5S)-3,5-Dimethylmorpholine” is a liquid at room temperature . It should be stored in a dark place and kept sealed in a dry environment . The boiling point of the compound is not specified in the search results .

Scientific Research Applications

Synthesis and Structural Insights

(3S,5S)-3,5-Dimethylmorpholine serves as a significant scaffold in the synthesis of a variety of chemical compounds, demonstrating its versatility in medicinal chemistry and material science. For instance, it has been utilized in the creation of neurokinin-1 receptor antagonists, indicating its role in developing treatments for conditions such as emesis and depression. The solubilizing group of one such compound was synthesized through the innovative thermal rearrangement of a propargylic azide, showcasing the morpholine's utility in enhancing solubility and pharmacological efficacy (Harrison et al., 2001).

Furthermore, the structural versatility of dimethylmorpholine derivatives has been explored through the synthesis and crystal structure analysis of 3,3-dimethylmorpholine-2,5-diones and their thioxo derivatives. This work not only extends the chemical repertoire of morpholine-based compounds but also provides valuable insights into their structural dynamics and potential applications in creating novel materials (Mawad et al., 2010).

Chemical Multitalent and Heterocyclic Building Blocks

The design and synthesis of dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate highlight the morpholine derivative's role as a "chemical multitalent." This compound is easily transformed into valuable heterocyclic building blocks, demonstrating the utility of (3S,5S)-3,5-dimethylmorpholine in organic synthesis and drug development. Its application in creating compounds with potential pharmacological activities further underscores the importance of this morpholine derivative in scientific research (Pandey et al., 2012).

Chiral Reagents and Enantioselective Synthesis

The synthesis of trans-3,5-bis(hydroxymethyl)morpholines showcases the morpholine derivatives' potential as chiral reagents. These compounds, prepared with excellent optical purity, represent promising candidates for the C(2)-symmetric class of chiral reagents, highlighting the role of dimethylmorpholine derivatives in enantioselective synthesis and their contribution to advancing stereochemical control in organic reactions (Dave & Sasaki, 2004).

Safety And Hazards

“(3S,5S)-3,5-Dimethylmorpholine” is classified as dangerous, with hazard statements including H311 (Toxic in contact with skin), H303 (May be harmful if swallowed), H316 (Causes mild skin irritation), H318 (Causes serious eye damage), and H225 (Highly flammable liquid and vapor) . Precautionary measures include avoiding ignition sources, keeping the container tightly closed, and using protective clothing .

properties

IUPAC Name

(3S,5S)-3,5-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKHWJFKHDRFFZ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC[C@@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472019
Record name (3S,5S)-3,5-Dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5S)-3,5-Dimethylmorpholine

CAS RN

154634-96-5
Record name (3S,5S)-3,5-Dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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